molecular formula C21H26FNO3 B1261530 (-)-MDL 105725

(-)-MDL 105725

Cat. No.: B1261530
M. Wt: 359.4 g/mol
InChI Key: DVDGOKMQDYFKFY-FQEVSTJZSA-N
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Description

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.

Biological Activity

(-)-MDL 105725 is a selective antagonist of the serotonin 5-HT2A receptor, a crucial target in neuropharmacology. This compound has been extensively studied for its biological activity, particularly in relation to its effects on sleep, cognition, and various neurophysiological processes. This article summarizes the key findings from diverse research studies, highlighting its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

  • Chemical Structure : this compound is a derivative of MDL 100907, characterized by its high affinity for the 5-HT2A receptor.
  • Mechanism of Action : As a selective antagonist, it inhibits the action of serotonin at the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Affinity and Selectivity

Research indicates that this compound exhibits a high binding affinity for the 5-HT2A receptor with a Ki value reported around 0.1 nM, making it one of the most potent antagonists for this receptor subtype . Its selectivity is noteworthy as it shows minimal activity against other serotonin receptors such as 5-HT6 and dopamine receptors .

Sleep Studies

In a study evaluating the hypnotic efficacy of various compounds, including this compound, it was shown to significantly promote non-rapid eye movement (NREM) sleep in rat models. The results indicated that at doses of 1.0 mg/kg and higher, there was a notable increase in NREM sleep duration compared to control groups .

Drug Dose (mg/kg) NREM Sleep Duration (min) Statistical Significance
Vehicle-91.5 ± 5.7-
This compound1.0127.5 ± 9.0p < 0.05
Zolpidem10.0136.3 ± 9.3p < 0.05

This study highlights the potential of this compound as a therapeutic agent for sleep disorders.

Cognitive Effects

Another significant area of research involves the impact of this compound on cognitive functions. In behavioral assays assessing attention and memory, administration of this compound resulted in improved performance in tasks requiring sustained attention, suggesting its potential utility in treating cognitive deficits associated with psychiatric conditions .

Case Study: Serotonin Modulation

A notable case study investigated the effects of chronic administration of this compound on serotonin modulation in hypoxic conditions. The study found that chronic intermittent hypoxia led to an upregulation of TASK-1 expression in hypoglossal motoneurons, which was significantly reduced by this compound treatment . This finding underscores the role of serotonin signaling pathways in respiratory control and sleep-related disorders.

Properties

Molecular Formula

C21H26FNO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1

InChI Key

DVDGOKMQDYFKFY-FQEVSTJZSA-N

SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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